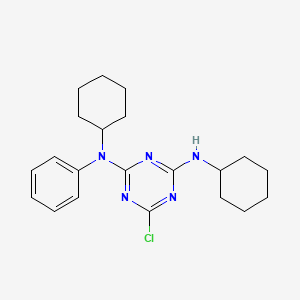
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, two cyclohexyl groups, and a phenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine typically involves the trimerization of nitriles or the substitution of chlorine atoms in triazine derivatives. One common method involves the reaction of cyanuric chloride with cyclohexylamine and aniline under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and other by-products.
Common Reagents and Conditions
Substitution Reactions: Reagents like primary amines, secondary amines, or thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of N-substituted triazine derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Hydrolysis: Formation of amines and other by-products.
Aplicaciones Científicas De Investigación
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with proteins and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N~2~,N~4~-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~2~,N~4~-dicyclohexyl-N~2~-phenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
171257-74-2 |
|---|---|
Fórmula molecular |
C21H28ClN5 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
6-chloro-2-N,4-N-dicyclohexyl-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H28ClN5/c22-19-24-20(23-16-10-4-1-5-11-16)26-21(25-19)27(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2,6-7,12-13,16,18H,1,3-5,8-11,14-15H2,(H,23,24,25,26) |
Clave InChI |
KAUJEQCRRXZUMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N(C3CCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)



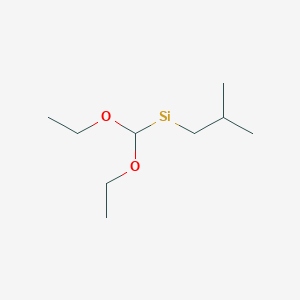
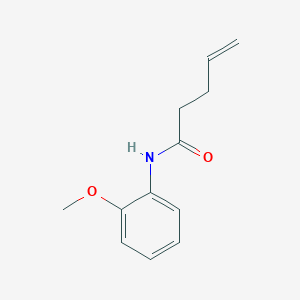
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
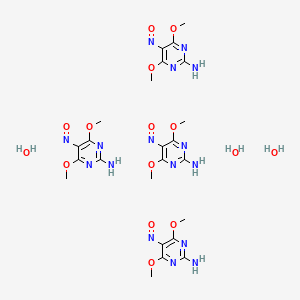
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
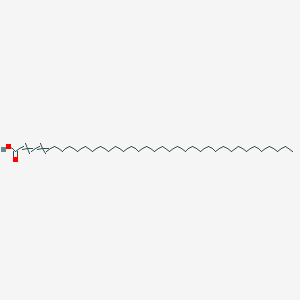

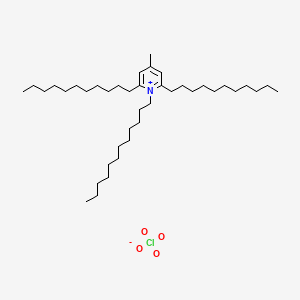
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
